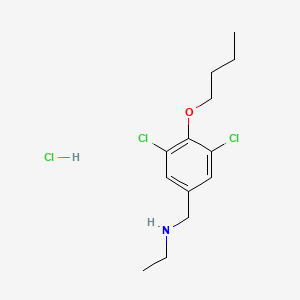
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDB or benzodioxine, is a chemical compound that has been studied for its potential applications in scientific research. BDB is a derivative of the drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. However, BDB has different chemical properties and effects on the body than MDMA. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with serotonin, dopamine, and norepinephrine receptors in the brain. This compound has been shown to increase the release of these neurotransmitters, which can lead to increased feelings of happiness, pleasure, and euphoria. This compound also has a mild inhibitory effect on the reuptake of these neurotransmitters, which can prolong their effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. This compound also has a mild stimulant effect, which can lead to increased energy and alertness. However, this compound is not as potent as MDMA and does not produce the same intense effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is that it has a lower potential for abuse than MDMA. This makes it easier to obtain and use in research studies. However, one limitation is that this compound is not as well-studied as MDMA, so its effects and potential risks are not as well understood.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research is in the development of new drugs for pain and inflammation based on the chemical structure of this compound. Another area of research is in the study of the effects of this compound on neurotransmitter function and behavior. Additionally, more research is needed to understand the potential risks and long-term effects of this compound on the body.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where this compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for studying the effects of these neurotransmitters on behavior and cognition.
Another area of research is in the field of pharmacology, where this compound has been shown to have anti-inflammatory and analgesic effects. This makes it a potential candidate for developing new drugs to treat pain and inflammation.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-16(22-15-10-6-5-9-14(15)21-11)17(19)18-12-7-3-4-8-13(12)20-2/h3-11,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYCSKSSAXPTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236782.png)
![[3-(1-butyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4236795.png)
![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B4236805.png)





![5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4236843.png)
![N-(2-hydroxyethyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4236853.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236860.png)

![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4236873.png)
![(3-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4236877.png)
